![molecular formula C15H12BrN3OS B2432397 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one CAS No. 899999-88-3](/img/structure/B2432397.png)
1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one, also known as TAK-659, is a small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a vital role in the development and proliferation of B-cells. Therefore, TAK-659 has emerged as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one blocks B-cell receptor signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been shown to selectively inhibit BTK and suppress B-cell receptor signaling in vitro and in vivo. In preclinical studies, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has demonstrated potent antitumor activity against various B-cell malignancies, including CLL and NHL. 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has also been shown to have a favorable safety profile in preclinical and clinical studies, with no significant toxicity observed in animal models and patients.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one in lab experiments include its high selectivity for BTK, potent antitumor activity against B-cell malignancies, and favorable safety profile. However, the limitations of using 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one in lab experiments include its low solubility in water, which may affect its bioavailability and pharmacokinetics, and its relatively low yield in the synthesis process, which may limit its availability and affordability.
Future Directions
There are several potential future directions for the research and development of 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one. These include:
1. Combination therapy: 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one may be used in combination with other agents, such as monoclonal antibodies or chemotherapy, to enhance its antitumor activity and overcome drug resistance.
2. Biomarker identification: Biomarkers may be identified to predict the response to 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one and monitor the treatment efficacy in patients with B-cell malignancies.
3. New indications: 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one may be evaluated for its potential therapeutic applications in other B-cell-related diseases, such as autoimmune disorders and graft-versus-host disease.
4. Formulation optimization: The formulation of 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one may be optimized to improve its solubility and bioavailability, which may enhance its pharmacokinetics and therapeutic efficacy.
In conclusion, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one is a small-molecule inhibitor that selectively targets BTK and has shown promising results in preclinical and clinical studies for the treatment of B-cell malignancies. Further research is needed to optimize its formulation, identify biomarkers, and evaluate its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one involves a multi-step process, starting with the reaction between 4-bromobenzaldehyde and 2-thiophenemethylamine to form the intermediate 4-bromo-N-(2-thiophenemethyl)benzamide. This intermediate is then reacted with 2-hydrazinopyrazine-1-carboxamide to produce 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one. The overall yield of the synthesis process is around 25%.
Scientific Research Applications
1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has shown promising results in inhibiting B-cell receptor signaling and inducing apoptosis in B-cell malignancies. In clinical trials, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has demonstrated favorable safety and efficacy profiles in patients with relapsed or refractory CLL and NHL.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-11-3-5-12(6-4-11)19-8-7-17-14(15(19)20)18-10-13-2-1-9-21-13/h1-9H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJGFRAOSKHHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.